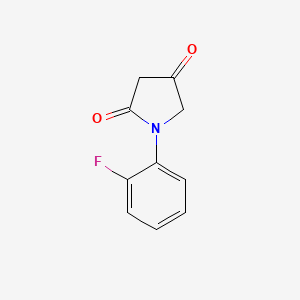

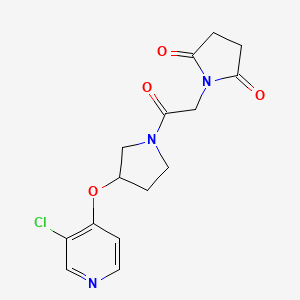

1-(2-Fluorophenyl)pyrrolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

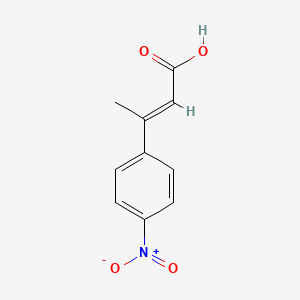

1-(2-Fluorophenyl)pyrrolidine-2,4-dione is a chemical compound with the CAS Number: 1499236-44-0 . It has a molecular weight of 193.18 . The compound is a powder and is stored at temperatures below -10 degrees .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including this compound, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 193.18 . It is stored at temperatures below -10 degrees .科学的研究の応用

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, including compounds similar in structure to 1-(2-Fluorophenyl)pyrrolidine-2,4-dione, have been investigated for their potential as corrosion inhibitors. These derivatives demonstrate effectiveness in inhibiting the corrosion of carbon steel in acidic environments. Their inhibitive action is attributed to adsorption on the steel surface, following Langmuir's adsorption isotherm, suggesting a chemisorption mechanism. This application highlights the potential of such compounds in extending the lifespan of metals in corrosive conditions (Zarrouk et al., 2015).

Organic Electronics and Fluorescence

Derivatives of pyrrolopyrrole, a core similar to this compound, have been explored for their photophysical properties. These studies focus on the absorption and fluorescence behavior of such compounds, revealing potential applications in organic electronics and as fluorescent materials. The presence of electron-donating or withdrawing groups significantly influences their optical properties, making them suitable for various applications in sensing, imaging, and light-emitting devices (Lun̆ák et al., 2011).

HIV-1 Integrase Inhibition

Novel compounds based on this compound scaffolds have been designed and evaluated for their anti-HIV-1 activities, specifically targeting the HIV-1 integrase. These compounds demonstrate promising antiviral potencies with low toxicity, indicating their potential as lead compounds for the development of new anti-HIV-1 agents (Liu et al., 2016).

Fluorescent pH and Chemical Sensing

Certain derivatives of this compound exhibit properties suitable for use as fluorescent pH sensors and chemosensors. These compounds can switch their emission properties in response to pH changes or the presence of specific chemical species, making them valuable tools for biological and chemical sensing applications (Yang et al., 2013).

Polymer and Material Science

Pyrrolopyrrole derivatives, similar to this compound, have been incorporated into polymers, demonstrating high fluorescence and photostability. These materials show potential in the development of luminescent materials for various applications, including organic electronics and optoelectronics. The solubility, processability, and optical properties of these polymers highlight their versatility and potential for innovation in material science (Zhang & Tieke, 2008).

Safety and Hazards

The compound is classified as a warning under the GHS07 pictograms . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

将来の方向性

Pyrrolidine derivatives, including 1-(2-Fluorophenyl)pyrrolidine-2,4-dione, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a promising direction .

特性

IUPAC Name |

1-(2-fluorophenyl)pyrrolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-3-1-2-4-9(8)12-6-7(13)5-10(12)14/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZDJGWCZCBDCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN(C1=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d]isoxazol-3-yl)-N-(thiazol-2-yl)methanesulfonamide](/img/structure/B2614431.png)

![3-((2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2614436.png)

![N-(benzo[b]thiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2614437.png)

![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B2614442.png)

![4-[2-(4-Pyridinyl)ethenyl]-2-methoxyphenol](/img/structure/B2614448.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2614451.png)